molecular formula C25H21FN2O4S B12493591 N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-1-ylglycinamide

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-1-ylglycinamide

Cat. No.: B12493591
M. Wt: 464.5 g/mol
InChI Key: MEYBIEMYPBTSMP-UHFFFAOYSA-N
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Description

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-1-ylglycinamide is a complex organic compound that has garnered interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound features a combination of fluorophenyl, sulfonyl, methoxyphenyl, and naphthyl groups, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-1-ylglycinamide typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-1-ylglycinamide.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions and the development of scalable processes that minimize waste and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-1-ylglycinamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-1-ylglycinamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which N2-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-1-ylglycinamide exerts its effects involves binding to specific molecular targets. For example, it may inhibit protein-protein interactions by binding to the SH2 domain of certain proteins, thereby preventing downstream signaling pathways that promote cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-naphthalen-1-ylglycinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. Its ability to selectively inhibit protein-protein interactions makes it a valuable tool in scientific research and potential therapeutic applications.

Properties

Molecular Formula

C25H21FN2O4S

Molecular Weight

464.5 g/mol

IUPAC Name

2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-naphthalen-1-ylacetamide

InChI

InChI=1S/C25H21FN2O4S/c1-32-21-13-11-20(12-14-21)28(33(30,31)22-15-9-19(26)10-16-22)17-25(29)27-24-8-4-6-18-5-2-3-7-23(18)24/h2-16H,17H2,1H3,(H,27,29)

InChI Key

MEYBIEMYPBTSMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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